(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, often involving chiral precursors to ensure the desired stereochemistry.
Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, which may involve the use of reagents such as sodium borohydride or other reducing agents.
Functional Group Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to improve yield and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups such as aldehydes or ketones.
Reduction: Reduction of the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions involving the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the pyrrolidine ring, such as alcohols, aldehydes, and substituted pyrrolidines.
Scientific Research Applications
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride: A stereoisomer with different reactivity and biological activity.
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid: The free base form without the hydrochloride salt.
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxamide: A derivative with an amide group instead of a carboxylic acid.
Uniqueness
(3S,5R)-1,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological interactions compared to its isomers and derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
Properties
IUPAC Name |
(3S,5R)-1,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(7(9)10)4-8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMSYVRZZBMKJN-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.